molecular formula C18H23IN2OS B035328 Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide CAS No. 102571-28-8

Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide

Cat. No. B035328
M. Wt: 442.4 g/mol
InChI Key: IMRPLALOWVCIRL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as Methylene Blue, and it has been used in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Methylene Blue has been used in various scientific research applications. It has been used as a stain in histology and cytology, where it is used to differentiate cells and tissues. It has also been used in microbiology to identify bacteria and fungi. Furthermore, Methylene Blue has been used in the treatment of various medical conditions, including malaria, methemoglobinemia, and cyanide poisoning.

Mechanism Of Action

Methylene Blue works by inhibiting the activity of enzymes involved in the electron transport chain. It also acts as an electron acceptor and reduces the production of reactive oxygen species. Furthermore, Methylene Blue has been shown to increase the production of ATP in cells, which is essential for cellular metabolism.

Biochemical And Physiological Effects

Methylene Blue has various biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which is involved in the production of nitric oxide. It has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Furthermore, Methylene Blue has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress.

Advantages And Limitations For Lab Experiments

Methylene Blue has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can interfere with certain assays and can have non-specific effects on cells and tissues.

Future Directions

There are several future directions for Methylene Blue research. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Methylene Blue in medicine and biology. Furthermore, there is a need for more research on the mechanism of action of Methylene Blue and its effects on cellular metabolism.
Conclusion:
In conclusion, Methylene Blue is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields such as medicine, biology, and chemistry. This paper has provided a comprehensive overview of Methylene Blue, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Methylene Blue is a versatile compound that has the potential to be used in various applications, and further research is needed to fully understand its properties and potential.

Synthesis Methods

Methylene Blue can be synthesized through various methods, including the reduction of methylene green, which involves the use of sodium hydrosulfite as a reducing agent. Another method involves the reaction of N,N-dimethylethylenediamine with phenothiazine in the presence of iodine. The resulting product is then treated with formaldehyde to yield Methylene Blue.

properties

CAS RN

102571-28-8

Product Name

Dimethyl (2-hydroxyethyl)-(2-phenothiazin-10-ylethyl)ammonium iodide

Molecular Formula

C18H23IN2OS

Molecular Weight

442.4 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium;iodide

InChI

InChI=1S/C18H23N2OS.HI/c1-20(2,13-14-21)12-11-19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19;/h3-10,21H,11-14H2,1-2H3;1H/q+1;/p-1

InChI Key

IMRPLALOWVCIRL-UHFFFAOYSA-M

SMILES

C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-]

Canonical SMILES

C[N+](C)(CCN1C2=CC=CC=C2SC3=CC=CC=C31)CCO.[I-]

synonyms

2-hydroxyethyl-dimethyl-(2-phenothiazin-10-ylethyl)azanium iodide

Origin of Product

United States

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